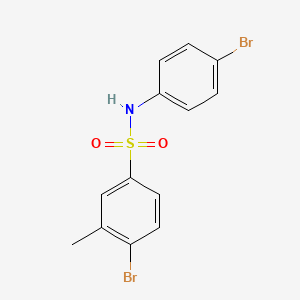
4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BBS and belongs to the family of sulfonamides.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide is not fully understood. However, it has been proposed that it exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been suggested that it may act as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide exhibits cytotoxic effects against various cancer cell lines. It has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide in lab experiments is its potential as an anticancer agent. Additionally, it has been found to exhibit selectivity towards certain cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide. One area of interest is the development of more efficient synthesis methods that can increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent. Finally, the development of more soluble derivatives of 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide could lead to the development of more effective treatments for cancer and other diseases.
Synthesemethoden
The synthesis of 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide is a multistep process that involves the reaction of 4-bromoaniline and 3-methylbenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a second equivalent of 4-bromoaniline to yield the final product. The overall yield of the synthesis is approximately 50%.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity against various cancer cell lines. Additionally, it has been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes.
Eigenschaften
IUPAC Name |
4-bromo-N-(4-bromophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO2S/c1-9-8-12(6-7-13(9)15)19(17,18)16-11-4-2-10(14)3-5-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWPOUHFJYCNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

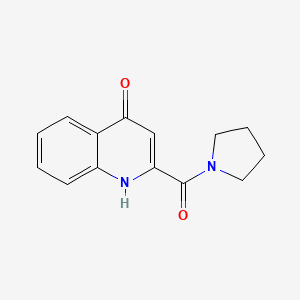

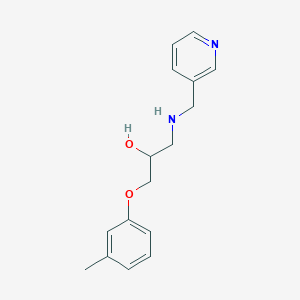
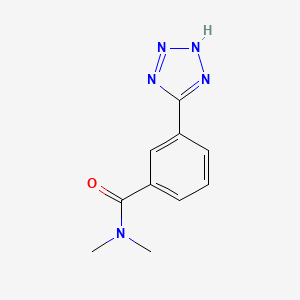
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)
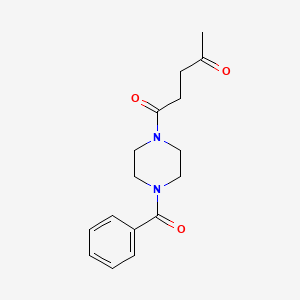
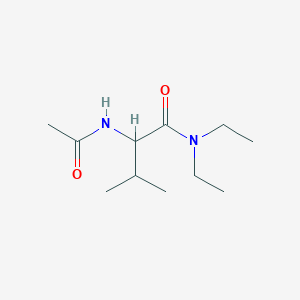
![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)
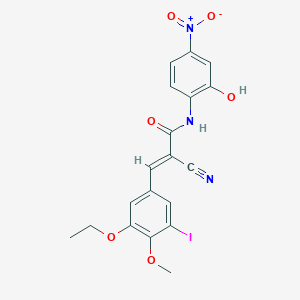
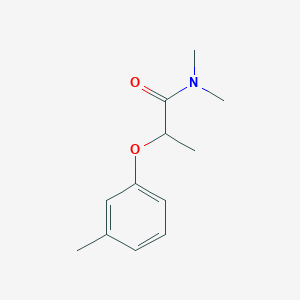

![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)
![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)